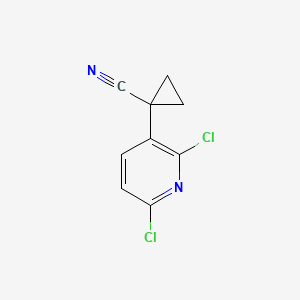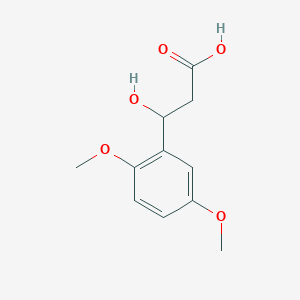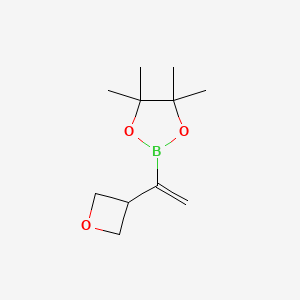
4,4,5,5-Tetramethyl-2-(1-(oxetan-3-yl)vinyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C9H17BO3 and a molecular weight of 184.04 g/mol . This compound is characterized by its unique structure, which includes a dioxaborolane ring and an oxetane moiety. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The oxetane moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted oxetane derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
科学的研究の応用
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The oxetane moiety can also participate in ring-opening reactions, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the oxetane moiety but shares the dioxaborolane ring structure.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the oxetane moiety.
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an ethynyl group in place of the oxetane moiety.
Uniqueness
The presence of both the dioxaborolane ring and the oxetane moiety in 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane makes it unique. This combination allows for a wide range of chemical reactivity and applications, distinguishing it from other similar compounds .
特性
分子式 |
C11H19BO3 |
|---|---|
分子量 |
210.08 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-8(9-6-13-7-9)12-14-10(2,3)11(4,5)15-12/h9H,1,6-7H2,2-5H3 |
InChIキー |
NRFWGMLSHRDXDA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


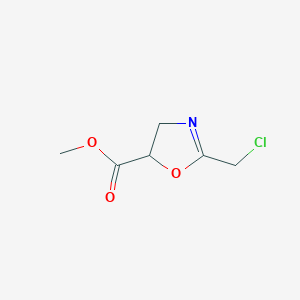

![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)


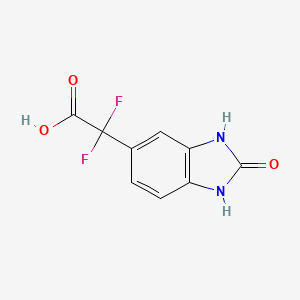
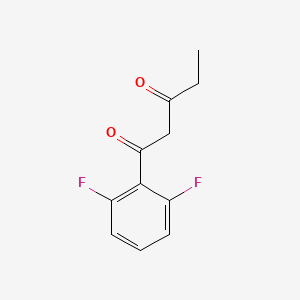
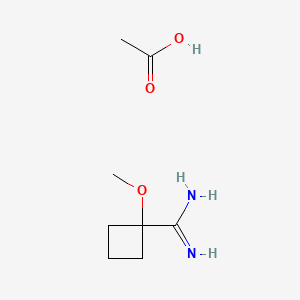
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
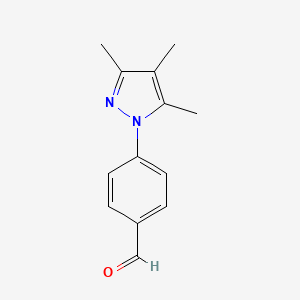
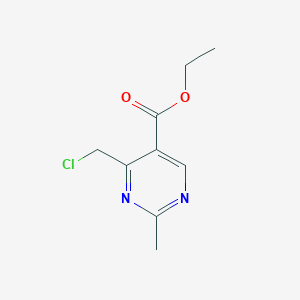
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
